4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
Overview
Description
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid, also known as DFEPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Functionalization
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is involved in various synthetic and functionalization processes. For example, the compound is used in the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Such compounds are synthesized through strategies involving deoxygenative fluorination and displacement reactions, leading to functionally diverse molecules (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Electrocatalysis
In the field of electrocatalysis, derivatives of pyridinecarboxylic acids like 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid show potential. For instance, iron porphyrins with pyridyl groups are effective in catalyzing the reduction of dioxygen in aqueous solutions. The position of the pyridyl groups significantly influences the selectivity of the reaction, demonstrating the importance of structural variation in such compounds (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).
Organic Chemistry Reactions
In organic chemistry, 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is utilized in reactions such as deoxyfluorination of carboxylic acids to acyl fluorides. This process is significant for the formation of various organic compounds, including amides, under mild conditions (Brittain & Cobb, 2021).
Coordination Chemistry
In coordination chemistry, pyridinecarboxylic acid derivatives are used to synthesize coordination polymers with interesting properties. For example, pyridine-2,4,6-tricarboxylic acid reacts with metal salts to form diverse products, including coordination polymers and metallomacrocycles. These compounds are of interest due to their potential applications in molecular recognition and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).
Computational and Spectroscopic Studies
Computational and spectroscopic studies of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid provide insights into its structural and electronic properties. These studies are crucial for understanding its reactivity and potential applications in various fields (Vural, 2016).
Safety And Hazards
properties
IUPAC Name |
4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-11-6(3-5)8(12)13/h1-3,7H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKTWMITDYKATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.